
3,5-Difluoro-4-methoxy-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4-methoxy-N-methylaniline: is an organic compound with the molecular formula C8H9F2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups, and the amino group is methylated
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methoxy-N-methylaniline typically involves the following steps:
Nitration: The starting material, 3,5-difluoroanisole, undergoes nitration to introduce a nitro group at the para position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amino group is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 3,5-Difluoro-4-methoxy-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups on the benzene ring.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include various reduced forms of the compound.
Substitution: Products depend on the nucleophile used and can include a wide range of substituted derivatives.
科学研究应用
Chemistry: 3,5-Difluoro-4-methoxy-N-methylaniline is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may have potential as enzyme inhibitors or receptor ligands.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. Fluorinated aromatic compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various applications in material science.
作用机制
The mechanism of action of 3,5-Difluoro-4-methoxy-N-methylaniline depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Molecular Targets and Pathways:
Enzymes: The compound may act as an inhibitor or modulator of enzyme activity.
Receptors: It can bind to specific receptors, influencing signal transduction pathways.
Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression or replication.
相似化合物的比较
3,5-Difluoroaniline: Similar structure but lacks the methoxy group.
4-Methoxyaniline: Similar structure but lacks the fluorine atoms.
3,5-Difluoro-4-methylaniline: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness: 3,5-Difluoro-4-methoxy-N-methylaniline is unique due to the combination of fluorine and methoxy substituents on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
属性
分子式 |
C8H9F2NO |
|---|---|
分子量 |
173.16 g/mol |
IUPAC 名称 |
3,5-difluoro-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H9F2NO/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4,11H,1-2H3 |
InChI 键 |
PXRUYUXHFBJLCA-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=C(C(=C1)F)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



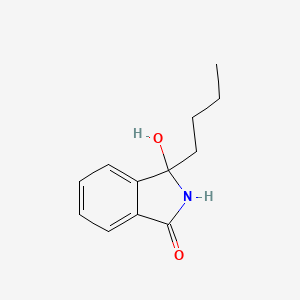
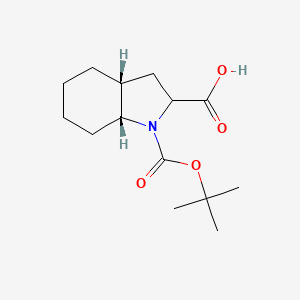
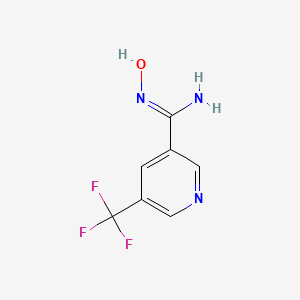
![3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)

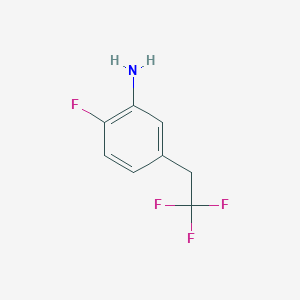
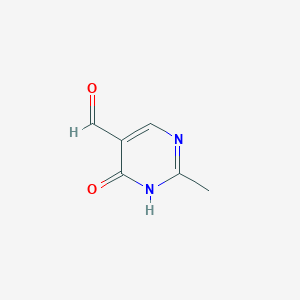
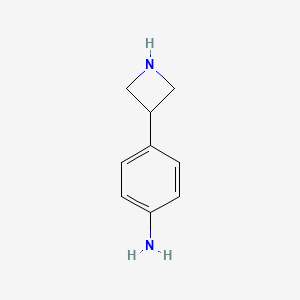


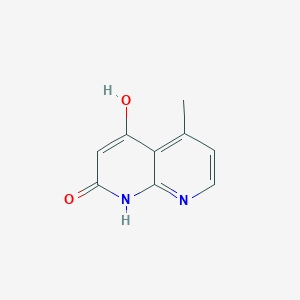
![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)

